Terephthaloyl chloride
Overview
Description
It is a white solid at room temperature and is primarily used as a precursor in the production of high-performance polymers and aramid fibers, such as Kevlar and Twaron . This compound is known for imparting properties like flame resistance, chemical resistance, temperature stability, light weight, and high strength to the materials it is used in .
Mechanism of Action
Target of Action
Terephthaloyl chloride is a highly reactive acid chloride derived from terephthalic acid . Its primary targets are difunctional compounds, such as α,ω-diaminopolystyrene . These compounds are used in the synthesis of polymers, including performance polymers and aramid fibers .
Mode of Action
This compound interacts with its targets through a condensation reaction . This reaction involves the formation of a covalent bond between the this compound and the target molecule, with the elimination of a smaller molecule, usually water . This results in the formation of chain-extended polymers containing amide bonds along the polymer backbone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of polymers. The compound plays a crucial role in the formation of aramid fibers, which are used in the production of various materials, including Kevlar . The reaction of this compound with p-phenylenediamine is one of the key steps in the synthesis of Kevlar .
Result of Action
The result of this compound’s action is the formation of high-performance materials with properties such as flame resistance, chemical resistance, temperature stability, light weight, and very high strength . These materials find use in a variety of applications, from protective clothing and bulletproof vests to aerospace and automotive components .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive substances. For instance, the compound is used as an effective water scavenger, stabilizing isocyanates and urethane prepolymers . Its reactivity and efficacy can also be influenced by the presence of catalysts, as seen in its synthesis from terephthalic acid .
Biochemical Analysis
Biochemical Properties
Terephthaloyl chloride is a highly reactive acid chloride derived from terephthalic acid . It is used as a cross-linking agent in polymer synthesis . This compound undergoes condensation reaction with difunctional α,ω-diaminopolystyrene to yield chain-extended polystyrene containing amide bonds along the polymer backbone .
Molecular Mechanism
This compound, due to its reactivity, can participate in condensation reactions with various biomolecules, leading to the formation of amide bonds . This property is exploited in the synthesis of polymers, where it can react with diamines to form polyamides .
Metabolic Pathways
Its primary use is in the synthesis of polymers, rather than in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reaction with 1,4-bis(trichloromethyl)benzene: : Terephthaloyl chloride is commercially produced by reacting 1,4-bis(trichloromethyl)benzene with terephthalic acid. The reaction yields this compound and hydrochloric acid as a byproduct . [ \text{C}_6\text{H}_4(\text{CCl}_3)_2 + \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2 \rightarrow 2 \text{C}_6\text{H}_4(\text{COCl})_2 + 2 \text{HCl} ]
-
Chlorination of dimethyl terephthalate: : Another method involves the chlorination of dimethyl terephthalate to produce this compound .
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Thionyl chloride method: : Terephthalic acid is mixed with thionyl chloride and refluxed at 80°C for 10-12 hours. The thionyl chloride is then evaporated, and the resulting crude product is distilled under reduced pressure to obtain the finished product .
Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Terephthaloyl chloride undergoes condensation reactions with difunctional α,ω-diaminopolystyrene to yield chain-extended polystyrene containing amide bonds along the polymer backbone.
Interfacial Reactions: It reacts with bovine serum albumin to form thin cross-linked films.
Common Reagents and Conditions
Reagents: Common reagents include difunctional α,ω-diaminopolystyrene and bovine serum albumin.
Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
Polystyrene with amide bonds: Formed from the condensation reaction with difunctional α,ω-diaminopolystyrene.
Cross-linked films: Formed from the interfacial reaction with bovine serum albumin.
Scientific Research Applications
Terephthaloyl chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a key intermediate in the synthesis of high-performance polymers and aramid fibers.
Biology: Employed in the formation of cross-linked films with proteins like bovine serum albumin.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reagent in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Isophthaloyl chloride: Another acyl chloride derived from isophthalic acid, used in similar applications as terephthaloyl chloride.
Phthaloyl chloride: Derived from phthalic acid, used in the synthesis of various polymers and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct properties to the polymers it forms. For example, the linear arrangement of the benzene rings in this compound contributes to the high tensile strength and thermal stability of aramid fibers like Kevlar . This makes it particularly valuable in applications requiring materials with exceptional mechanical and thermal properties.
Properties
IUPAC Name |
benzene-1,4-dicarbonyl chloride | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEJRKJRKIFVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Record name | TEREPHTHALOYL DICHLORIDE | |
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DSSTOX Substance ID |
DTXSID7026653 | |
Record name | 1,4-Benzenedicarbonyl dichloride | |
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Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
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Physical Description |
Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR. | |
Record name | 1,4-Benzenedicarbonyl dichloride | |
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Record name | TEREPHTHALOYL DICHLORIDE | |
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Boiling Point |
259 °C, 264 °C | |
Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
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Flash Point |
356 °F, 180 °C | |
Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
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Solubility |
SOLUBLE IN ETHER, Solubility in water: reaction | |
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Density |
1.32 g/cm³ | |
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Vapor Pressure |
Vapor pressure, Pa at 20 °C: 320 | |
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Color/Form |
COLORLESS NEEDLES | |
CAS No. |
100-20-9 | |
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Record name | TEREPHTHALOYL CHLORIDE | |
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Melting Point |
82-84 °C, 79.5-84 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of terephthaloyl chloride?
A1: this compound has the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize TPC, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). These techniques provide information on the functional groups, molecular structure, and electronic states of TPC. [, , , ]
Q3: Is this compound soluble in water?
A3: No, TPC reacts readily with water, undergoing hydrolysis to form terephthalic acid and hydrochloric acid. []
Q4: What is the thermal stability of this compound?
A4: TPC exhibits limited thermal stability, particularly at elevated temperatures. Studies have shown that at 500°C, TPC undergoes both polymerization and decomposition reactions. []
Q5: How does this compound behave on a silver surface?
A5: XPS and DFT studies revealed that upon adsorption on a Ag(111) surface, TPC undergoes a chemical reaction involving carbon-chlorine bond scission, resulting in adsorbed chlorine atoms and a p-phenylene dicarbonyl (pPDC) species. []
Q6: What is the primary application of this compound?
A6: TPC is primarily used as a monomer in the synthesis of high-performance polymers, including polyamides (aramids) and polyesters. [, , , , , , ]
Q7: How is this compound used in the synthesis of Kevlar?
A7: Kevlar, a high-strength aramid fiber, is synthesized by the polycondensation reaction of TPC with p-phenylenediamine. [, ]
Q8: Can this compound be used to synthesize copolymers?
A8: Yes, TPC has been successfully employed in the synthesis of various copolymers, including poly(amide-ester)s, poly(aryl ether sulfone ether ketone ketone)s, and poly(p-phenylene terephthalamide)-based copolymers. These copolymers often exhibit tailored properties based on the incorporated comonomers. [, , , ]
Q9: What role does this compound play in interfacial polymerization?
A9: TPC is commonly used as a diacid chloride monomer in interfacial polymerization, a technique for synthesizing thin-film composite membranes. The reaction typically involves TPC dissolved in an organic solvent reacting with a diamine or polyamine dissolved in an aqueous phase at the interface. This method has been used to produce membranes for various applications, including nanofiltration, reverse osmosis, and microencapsulation. [, , , , ]
Q10: What factors influence the polymerization of this compound?
A10: Factors influencing TPC polymerization include reaction temperature, time, monomer concentration, solvent choice, catalyst presence, and the use of acid-binding agents. These parameters can impact the yield, molecular weight, and properties of the resulting polymers. [, , , , , ]
Q11: How can the stability of this compound be enhanced?
A11: Due to its reactivity with water, TPC is typically stored under anhydrous conditions to prevent hydrolysis.
Q12: Are there any alternatives to using this compound in polymer synthesis?
A12: Yes, alternative diacid chlorides or activated dicarboxylic acid derivatives can be used in place of TPC, depending on the desired polymer structure and properties.
Q13: What are the safety concerns associated with handling this compound?
A13: TPC is corrosive and moisture-sensitive, requiring careful handling and storage. It can cause respiratory, skin, and eye irritation upon exposure. Appropriate safety measures, such as personal protective equipment and proper ventilation, are crucial when working with TPC. []
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